molecular formula C21H24N6O4S B2391402 Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872995-09-0

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No. B2391402
CAS RN: 872995-09-0
M. Wt: 456.52
InChI Key: FEYIOBJSZGQQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing a triazole, like the one , has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds have been summarized from various nitrogen sources over the past 20 years . Different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular formula of this compound is C21H25N5O3S and it has a molecular weight of 427.52. The structure of this compound is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesis methods focus on the key starting material used for the production of the 1,2,3-/1,2,4-triazole skeleton .

Scientific Research Applications

Synthesis and Biological Activity

A significant portion of the research involves the synthesis of novel heterocyclic compounds incorporating various moieties such as thiadiazole, triazolo, pyridazinone, and others, demonstrating their insecticidal and antimicrobial activities. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Bhuiyan et al. (2006) reported on the antimicrobial evaluation of new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity and showcasing the therapeutic potential of such heterocyclic compounds (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Chemical Synthesis and Modification

Research also focuses on the chemical synthesis and structural modification of heterocyclic compounds, exploring their potential applications in various fields. Schmidt and Qian (2013) examined the reaction between 2-hydrazinopyridines and ethyl imidates as a method for preparing [1,2,4]triazolo[4,3-a]pyridines, demonstrating the versatility of these reactions in synthesizing complex heterocyclic structures under mild conditions (Schmidt & Qian, 2013). Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. This work emphasizes the potential of heterocyclic compounds in developing new antimicrobial agents (Mostafa, Hussein, Radwan, & Kfafy, 2008).

Novel Heterocyclic Systems

Additionally, researchers are exploring the synthesis of novel heterocyclic systems with potential applications in drug discovery and material science. Honey et al. (2012) demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of these compounds in the development of novel materials and therapeutic agents (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-3-31-20(29)12-23-18(28)13-32-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYIOBJSZGQQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.